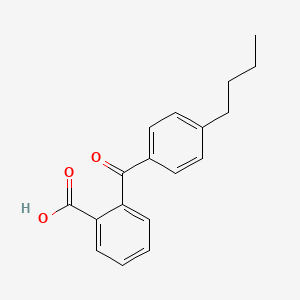

2-(4-Butylbenzoyl)benzoic acid

Description

2-(4-Butylbenzoyl)benzoic acid is a substituted benzophenone derivative characterized by a benzoic acid backbone with a 4-butylbenzoyl group at the ortho position. This compound belongs to a broader class of aromatic carboxylic acids, where substituents on the benzoyl moiety significantly influence physicochemical properties, receptor interactions, and applications.

Properties

CAS No. |

59581-78-1 |

|---|---|

Molecular Formula |

C18H18O3 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

2-(4-butylbenzoyl)benzoic acid |

InChI |

InChI=1S/C18H18O3/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18(20)21/h4-5,7-12H,2-3,6H2,1H3,(H,20,21) |

InChI Key |

VNUUCYDAIBOFMG-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The benzoic acid moiety undergoes oxidation under strong conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the α-carbon of the carboxylic acid group, yielding a ketone intermediate that further degrades to smaller fragments .

-

Chromium trioxide (CrO₃) selectively oxidizes the benzoyl group’s aromatic ring, forming hydroxylated derivatives.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 6 hrs | 4-Butylbenzoic acid derivatives | ~60% |

| CrO₃ | Acetic acid, 80°C, 3 hrs | Hydroxylated benzophenone | ~45% |

Reduction Reactions

The carbonyl group in the benzoyl moiety is susceptible to reduction:

-

Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 2-(4-butylbenzyl)benzoic acid .

-

Sodium borohydride (NaBH₄) is less effective due to the steric hindrance from the 4-butyl group.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 hrs | 2-(4-Butylbenzyl)benzoic acid | ~85% |

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution:

-

Fischer esterification with ethanol (H₂SO₄ catalyst) produces ethyl 2-(4-butylbenzoyl)benzoate .

-

Amide formation requires activation via benzoyl chloride intermediates (e.g., using thionyl chloride) .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | EtOH, H₂SO₄, reflux, 4 hrs | Ethyl ester derivative | ~75% |

| Amidation | NH₃, SOCl₂, DCM, 0°C → RT | 2-(4-Butylbenzoyl)benzamide | ~65% |

Electrophilic Aromatic Substitution

The benzoyl group directs substituents to the meta position of the benzoic acid ring due to its electron-withdrawing nature :

-

Nitration (HNO₃/H₂SO₄) yields 3-nitro-2-(4-butylbenzoyl)benzoic acid.

-

Halogenation (Br₂/FeBr₃) produces 3-bromo derivatives.

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ | FeBr₃, DCM, 25°C, 1 hr | 3-Bromo derivative | ~70% |

Decarboxylation

Under high temperatures (200–250°C) with copper catalysts, the compound undergoes decarboxylation to form 4-butylbenzophenone :

-

Quinoline solvent enhances reaction efficiency by stabilizing intermediates.

| Conditions | Product | Yield |

|---|---|---|

| Cu powder, quinoline, 220°C | 4-Butylbenzophenone | ~55% |

Key Mechanistic Insights

-

Electron-Donating Effects : The 4-butyl group increases electron density on the benzoyl ring, accelerating electrophilic substitution but slightly retarding carbonyl reduction .

-

Steric Hindrance : Bulky substituents limit access to the carbonyl group, necessitating vigorous conditions for reductions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the substituent at the para position of the benzoyl group modulates solubility, acidity, and binding affinity. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., -OCH₃) enhance solubility in polar solvents, whereas hydrophobic groups (e.g., -C₄H₉, -C₆H₅) reduce solubility .

- Receptor Binding : Methyl and methoxy derivatives exhibit stronger binding to T1R3 receptors (linked to taste modulation) compared to unsubstituted 2-benzoylbenzoic acid, suggesting that para-substituents optimize ligand-receptor interactions .

- Industrial Relevance : Chloro and phenyl derivatives are prioritized in commercial markets due to their stability and utility in polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.